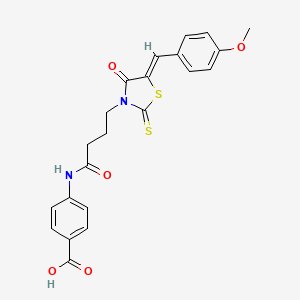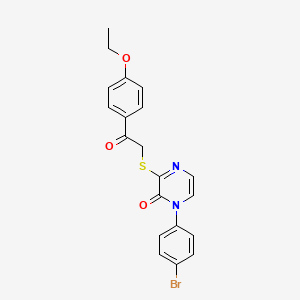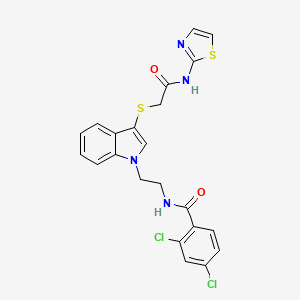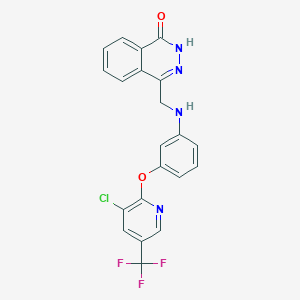![molecular formula C11H8ClFN2O2 B2663055 1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid CAS No. 1946812-48-1](/img/structure/B2663055.png)
1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid, also known as CFMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFMP is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid involves its binding to the CB1 cannabinoid receptor and the GPR55 receptor, leading to the modulation of downstream signaling pathways. This compound has been shown to act as a partial agonist of the CB1 receptor and an antagonist of the GPR55 receptor, resulting in the inhibition of GPR55-mediated signaling. This compound has also been shown to modulate the activity of other GPCRs, such as the adenosine A2A receptor and the dopamine D2 receptor, through allosteric modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and immune function. This compound has been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain by modulating the activity of the CB1 receptor. This compound has also been shown to regulate appetite by modulating the activity of the CB1 receptor in the hypothalamus. This compound has been shown to have immunomodulatory effects by modulating the activity of the GPR55 receptor in immune cells.
実験室実験の利点と制限
1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid has several advantages for lab experiments, including its selectivity for the CB1 and GPR55 receptors, its ability to modulate the activity of other GPCRs, and its potential as a tool for studying the function of GPCRs. However, this compound also has limitations for lab experiments, including its low solubility in aqueous solutions, its potential for off-target effects, and its limited availability.
将来の方向性
There are several future directions for the study of 1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its role in the modulation of other physiological processes. This compound has the potential to be developed as a therapeutic agent for neuropathic pain, inflammatory pain, and other diseases that involve the CB1 and GPR55 receptors. This compound could also be used as a tool for studying the function of GPCRs and investigating their downstream signaling pathways. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has the potential to be developed as a therapeutic agent for various diseases and to be used as a tool for studying the function of GPCRs. Further studies are needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid has been achieved using various methods, including the reaction of 3-chloro-4-fluorobenzyl chloride with pyrazole-3-carboxylic acid in the presence of a base or the reaction of 3-chloro-4-fluorobenzyl alcohol with pyrazole-3-carboxylic acid in the presence of a dehydrating agent. The yield of this compound can be improved by optimizing reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid has been studied for its potential applications in scientific research, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying the function of GPCRs. This compound has been shown to selectively bind to the CB1 cannabinoid receptor and the GPR55 receptor, which are involved in various physiological processes, such as pain perception, appetite regulation, and immune function. This compound has also been used as a tool for studying the function of GPCRs by modulating the activity of these receptors and investigating their downstream signaling pathways.
特性
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTSSCVANRGBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)



![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2662982.png)
![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)
![2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B2662984.png)

![8-(2-(3-hydroxypropoxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662990.png)

![1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2662993.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)